molecular formula C13H14N2O4 B13784629 Indole-7-acetic acid, 3-(2-aminoethyl)-2-carboxy- CAS No. 66859-93-6

Indole-7-acetic acid, 3-(2-aminoethyl)-2-carboxy-

Cat. No.: B13784629
CAS No.: 66859-93-6
M. Wt: 262.26 g/mol
InChI Key: LINUKBJZIVWBQI-UHFFFAOYSA-N
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Description

Indole-7-acetic acid, 3-(2-aminoethyl)-2-carboxy- is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole-7-acetic acid, 3-(2-aminoethyl)-2-carboxy- typically involves the use of indole-3-acetamide as a starting material . The synthetic route may include steps such as the formation of diazonium salts, coupling reactions with aldehydes or phenols, and cyclization reactions to form various derivatives . Reaction conditions often involve the use of solvents like DMSO and reagents such as acetyl acetone, thioisocyanate, and hydrazine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Indole-7-acetic acid, 3-(2-aminoethyl)-2-carboxy- undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols .

Scientific Research Applications

Indole-7-acetic acid, 3-(2-aminoethyl)-2-carboxy- has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its role in plant growth regulation and as a precursor to plant hormones.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the synthesis of dyes and other industrial chemicals

Mechanism of Action

The mechanism of action of indole-7-acetic acid, 3-(2-aminoethyl)-2-carboxy- involves its interaction with various molecular targets and pathways. In biological systems, it may act as a precursor to plant hormones, influencing growth and development. In medicinal applications, it may exert its effects through interactions with cellular receptors and enzymes, leading to antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A well-known plant hormone involved in growth regulation.

    Indole-3-acetamide: A precursor in the biosynthesis of indole-3-acetic acid.

    Indole-3-butyric acid: Another plant growth regulator with similar properties.

Uniqueness

Indole-7-acetic acid, 3-(2-aminoethyl)-2-carboxy- is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and biological processes. Its combination of an indole ring with an aminoethyl and carboxy group makes it a versatile compound for research and industrial applications .

Properties

CAS No.

66859-93-6

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

3-(2-aminoethyl)-7-(carboxymethyl)-1H-indole-2-carboxylic acid

InChI

InChI=1S/C13H14N2O4/c14-5-4-9-8-3-1-2-7(6-10(16)17)11(8)15-12(9)13(18)19/h1-3,15H,4-6,14H2,(H,16,17)(H,18,19)

InChI Key

LINUKBJZIVWBQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)C(=C(N2)C(=O)O)CCN)CC(=O)O

Origin of Product

United States

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